molecular formula C21H44N2O B8685042 N-[3-(dimethylamino)propyl]hexadecan-1-amide CAS No. 39669-97-1

N-[3-(dimethylamino)propyl]hexadecan-1-amide

Cat. No.: B8685042
CAS No.: 39669-97-1
M. Wt: 340.6 g/mol
InChI Key: BDHJUCZXTYXGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]hexadecan-1-amide is a compound that serves as an important intermediate in the synthesis of amphoteric and quaternary ammonium surfactants. These surfactants are widely used in household and personal care products, such as softeners, conditioners, disinfectants, and hair masks .

Chemical Reactions Analysis

N-[3-(dimethylamino)propyl]hexadecan-1-amide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Substitution: Substitution reactions involving this compound typically involve the replacement of functional groups with other substituents.

Scientific Research Applications

N-[3-(dimethylamino)propyl]hexadecan-1-amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]hexadecan-1-amide involves its interaction with various molecular targets and pathways. As an amphoteric surfactant, it can interact with both anionic and cationic species, facilitating the formation of micelles and other structures. This property is particularly useful in reducing the micelle concentration in formulations, thereby providing mildness to the eye and skin .

Comparison with Similar Compounds

N-[3-(dimethylamino)propyl]hexadecan-1-amide can be compared with other similar compounds, such as:

This compound stands out due to its amphoteric nature, which provides compatibility with both anionic and cationic surfactants, making it a versatile and valuable compound in various applications .

Properties

CAS No.

39669-97-1

Molecular Formula

C21H44N2O

Molecular Weight

340.6 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]hexadecanamide

InChI

InChI=1S/C21H44N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3/h4-20H2,1-3H3,(H,22,24)

InChI Key

BDHJUCZXTYXGCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCN(C)C

physical_description

Liquid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N,N-dimethyl-1,3-propanediamine (1.00 mL, 7.95 mmole) in methylene chloride (20 mL) was added palmitoyl chloride (2.19 g, 7.97 mmole). The reaction mixture was stirred at room temperature over night. The solvent was removed under reduced pressure and the residue titurated with diethyl ether. The precipitate (2.34 g) was filtered and stirred in saturated aqueous sodium bicarbonate over night. The precipitate was filtered to give the title compound (2.00 g, 74%) as a white solid. Analysis calculated for C21H43H2O 1.25H2O: C: 69.46; H: 12.91; N: 7.72. Found: C: 69.30 C: 9.46; H: 12.91; N: 7.72 Found: C: 69.30, H: 12.13; H: 12.13; N: 7.58.
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74%

Synthesis routes and methods II

Procedure details

Hexadecanoic acid, dodecanoic acid or octanoic acid was used instead of octadecanoic acid, and these fatty acids were allowed to react with N,N-dimethyl-1,3-diaminopropane in the same manner as described in Synthesis Example 1 to obtain N-hexadecanoyl-N′,N′-dimethyl-1,3-diaminopropane, N-decanoyl-N′,N′-dimethyl-1,3-diaminopropane and N-octanoyl-N′,N′-dimethyl-1,3-diaminopropane, respectively.
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